Fosfestrol

Catalog No.
S612917
CAS No.
522-40-7
M.F
C18H22O8P2
M. Wt
428.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fosfestrol

CAS Number

522-40-7

Product Name

Fosfestrol

IUPAC Name

[4-[(E)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate

Molecular Formula

C18H22O8P2

Molecular Weight

428.3 g/mol

InChI

InChI=1S/C18H22O8P2/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24/h5-12H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24)/b18-17+

InChI Key

NLORYLAYLIXTID-ISLYRVAYSA-N

SMILES

CCC(=C(CC)C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)OP(=O)(O)O

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)

Synonyms

diethyldioxystilbene diphosphate, diethylstilbestrol diphosphate, difostilben, fosfesterol, fosfestrol, fosfestrol, (E)-isomer, fosfestrol, 99Tc-labeled cpd, fosfestrol, disodium salt, (E)-isomer, fosfestrol, sodium salt, (E)-isomer, fosfestrol, tetrasodium salt, (E)-isomer, fostestrolum, fostrolin, Honvan, Kyorin, ST-52, stilbestrol diphosphate, Stilphostrol

Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)OP(=O)(O)O

Isomeric SMILES

CC/C(=C(/CC)\C1=CC=C(C=C1)OP(=O)(O)O)/C2=CC=C(C=C2)OP(=O)(O)O

Fosfestrol as a Treatment for Prostate Cancer:

Fosfestrol is a synthetic estrogen primarily used in the treatment of castration-resistant prostate cancer (CRPC), a stage of prostate cancer that progresses despite reducing testosterone levels. While its exact mechanism of action is not fully understood, it is believed to work by:

  • Decreasing testosterone production: Fosfestrol binds to estrogen receptors in the hypothalamus and pituitary gland, suppressing the release of gonadotropin-releasing hormone (GnRH). This, in turn, reduces the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), ultimately leading to decreased testosterone levels in the testicles.
  • Directly inhibiting prostate cancer cell growth: Fosfestrol may also directly interact with estrogen receptors in prostate cancer cells, slowing down their growth and division.

Several studies have shown promising results for the use of Fosfestrol in CRPC. For example, a study published in the journal "eCancer" found that patients treated with Fosfestrol experienced an improvement in pain score and a median progression-free survival (PFS) of 7 months []. However, it's important to note that this study was retrospective and involved a relatively small sample size. Larger, randomized controlled trials are needed to confirm the efficacy and safety of Fosfestrol in treating CRPC.

Analytical Methods for Fosfestrol:

Developing accurate and reliable methods for measuring Fosfestrol concentrations is crucial for research purposes. Researchers have employed various analytical techniques to:

  • Quantify Fosfestrol in pharmaceutical formulations: A study published in the journal "Journal of Pharmaceutical and Biomedical Analysis" described a method using capillary electrophoresis to determine Fosfestrol levels in pharmaceutical formulations []. This method offers advantages like high sensitivity, short analysis time, and minimal solvent consumption.
  • Investigate Fosfestrol pharmacokinetics: Understanding how Fosfestrol is absorbed, distributed, metabolized, and excreted in the body is essential for optimizing its therapeutic use. A study published in the journal "Nephron Clinical Practice" investigated the pharmacokinetics of Fosfestrol in hemodialysis patients using drip infusion therapy []. This type of research helps identify potential dosing adjustments needed for specific patient populations.

Fosfestrol, also known as diethylstilbestrol diphosphate, is a synthetic nonsteroidal estrogen primarily used in the treatment of metastatic prostate cancer. It is administered either through intravenous infusion or orally, depending on the clinical scenario. Fosfestrol acts as a prodrug, converting into diethylstilbestrol in the body, which is an agonist of the estrogen receptor. This compound was patented in 1941 and introduced for medical use in 1955. While it has been widely used historically, its availability has diminished over time, with current use limited to select countries .

As mentioned earlier, Fosfestrol acts as a prodrug for DES. DES binds to estrogen receptors in various tissues, leading to a decrease in testosterone production via a cascade of hormonal changes []. This decrease in testosterone levels plays a key role in slowing the growth of prostate cancer cells.

Fosfestrol can cause side effects similar to those observed with other estrogen medications []. These can include nausea, vomiting, fluid retention, breast enlargement and tenderness, and increased risk of blood clots []. High-dose intravenous Fosfestrol has been associated with an increased risk of heart problems compared to the lower-dose oral form []. Due to its estrogenic activity, Fosfestrol is contraindicated in pregnant or breastfeeding women and individuals with a history of estrogen-sensitive cancers [].

Fosfestrol is characterized by its chemical structure, with the formula C18H22O8P2C_{18}H_{22}O_{8}P_{2} and a molar mass of approximately 428.314 g/mol. The compound is synthesized by reacting diethylstilbestrol with phosphoric acid, resulting in the formation of its diphosphate ester . In biological systems, fosfestrol undergoes enzymatic conversion to diethylstilbestrol, which then interacts with estrogen receptors to exert its pharmacological effects.

Fosfestrol can be synthesized through several methods:

  • Chemical Reaction: The primary method involves the reaction of diethylstilbestrol with phosphoric acid under catalytic conditions.
  • Pharmaceutical Formulation: Fosfestrol is available in both injectable and oral forms, allowing for flexibility in administration based on patient needs .

Fosfestrol is primarily utilized in oncology for:

  • Treatment of Prostate Cancer: It serves as a high-dose estrogen therapy for patients who have progressed after other treatments.
  • Management of Testosterone Flare: It helps mitigate testosterone surges at the initiation of gonadotropin-releasing hormone agonist therapy .

Research indicates that fosfestrol interacts with various biological systems through its conversion to diethylstilbestrol. Its estrogenic activity can influence metabolic pathways and potentially alter blood chemistry parameters such as calcium and phosphorus levels. This interaction can lead to complications like bone pain and kidney damage if not monitored properly . Additionally, studies have shown that fosfestrol may affect cardiovascular health due to its impact on coagulation pathways.

Fosfestrol shares similarities with several other synthetic estrogens and compounds used in hormone therapy. Below are some notable compounds:

Compound NameStructure TypePrimary UseUnique Features
DiethylstilbestrolNonsteroidal estrogenTreatment of various cancersKnown teratogen; previously widely used
Estramustine phosphateEstrogen/antitumor agentProstate cancer treatmentCombines estrogenic effects with chemotherapy
Ethinyl estradiolSynthetic estrogenContraceptive and hormone replacementCommonly used in birth control pills
TamoxifenSelective estrogen receptor modulatorBreast cancer treatmentActs as an antagonist in breast tissue

Fosfestrol's uniqueness lies in its specific application for prostate cancer and its pharmacological profile as a prodrug of diethylstilbestrol. Unlike some other estrogens that may serve broader purposes (like contraception), fosfestrol's primary focus remains within oncology .

Physical Description

Diethylstilbestrol diphosphate is an odorless off-white crystalline powder. (NTP, 1992)

XLogP3

2.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

428.07899165 g/mol

Monoisotopic Mass

428.07899165 g/mol

Heavy Atom Count

28

Density

1 (NTP, 1992)

Melting Point

399 to 403 °F (decomposes) (NTP, 1992)

UNII

A0E0NMA80F

Other CAS

522-40-7

Wikipedia

Fosfestrol
Diethylthiambutene

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Explore Compound Types